2,4-Dibromo-1,8-naphthyridine
Overview
Description
2,4-Dibromo-1,8-naphthyridine is an organic compound belonging to the class of naphthyridines, which are heterocyclic compounds containing two nitrogen atoms in a fused ring system. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions of the naphthyridine ring. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and chlorinated hydrocarbons, but is almost insoluble in water .
Scientific Research Applications
2,4-Dibromo-1,8-naphthyridine has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
The development of more ecofriendly, safe, and economical approaches for the synthesis of 1,8-naphthyridines is a current area of interest . Given the wide applicability of these compounds in medicinal chemistry and materials science, future research will likely continue to explore new synthetic methodologies and applications .
Mechanism of Action
Target of Action
It is known that 1,8-naphthyridines, a class of compounds to which 2,4-dibromo-1,8-naphthyridine belongs, have diverse biological activities and are used in the treatment of various conditions .
Mode of Action
1,8-naphthyridines are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
1,8-naphthyridines are known to interact with a variety of biochemical pathways, leading to downstream effects .
Result of Action
1,8-naphthyridines are known to have a variety of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2,4-Dibromo-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions . Additionally, this compound can form complexes with metal ions, which further modulates its biochemical activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, this compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, it affects gene expression by modulating transcription factors such as NF-κB and p53, leading to changes in cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA and RNA, interfering with their replication and transcription processes. This binding can lead to the formation of DNA adducts, which disrupt the normal function of genetic material . Additionally, this compound can inhibit the activity of topoisomerases, enzymes that play a crucial role in DNA replication and repair . These interactions result in the accumulation of DNA damage and ultimately cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative cellular damage, particularly in rapidly dividing cells . This degradation can affect its efficacy and safety in experimental applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exhibit anti-inflammatory and analgesic properties without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites such as ATP and NADH .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to intracellular proteins and accumulate in specific organelles such as the mitochondria and nucleus . This localization is crucial for its biological activity and can influence its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. It has been found to localize predominantly in the mitochondria and nucleus, where it exerts its effects on cellular metabolism and gene expression . The compound may undergo post-translational modifications that direct it to these specific compartments, enhancing its efficacy in targeting cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-Dibromo-1,8-naphthyridine involves the bromination of 2-amino-6-bromo-1,8-naphthyridine. The bromination reaction typically uses bromine or hydrogen bromide as the brominating agent . The reaction conditions often include the use of an organic solvent and a controlled temperature to ensure the selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or other substituents on the ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended aromatic systems .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-1,8-naphthyridine: Another brominated naphthyridine with bromine atoms at the 2 and 7 positions.
1,5-Naphthyridine: A naphthyridine derivative with nitrogen atoms at the 1 and 5 positions.
2-Amino-1,8-naphthyridine: A naphthyridine with an amino group at the 2 position.
Uniqueness
2,4-Dibromo-1,8-naphthyridine is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
2,4-dibromo-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFQOVZTYUFQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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